Cas no 937082-81-0 (9-(4-Bromophenyl)-9-phenyl-9H-fluorene)

9-(4-Bromophenyl)-9-phenyl-9H-fluorene structure
937082-81-0 structure
Product name:9-(4-Bromophenyl)-9-phenyl-9H-fluorene
CAS No:937082-81-0
MF:C25H17Br
MW:397.306485891342
MDL:MFCD28975087
CID:2199929
PubChem ID:354333882

9-(4-Bromophenyl)-9-phenyl-9H-fluorene Chemical and Physical Properties

Names and Identifiers

    • 9-(4-Bromophenyl)-9-phenylfluorene
    • 9-(4-bromophenyl)-9-phenyl-9H-fluorene;9-(4-Bromophenyl)-9-phenylfluorene;
    • 9-(4-Bromophenyl)-9-phenyl-9H-fluorene
    • AK542402
    • OOKRYIPMHLUQHU-UHFFFAOYSA-N
    • OL10056
    • B5221
    • 9H-Fluorene, 9-(4-bromophenyl)-9-phenyl-
    • 9-(4-Bromophenyl)-9-phenyl-9H-fluorene (ACI)
    • SB66607
    • MFCD28975087
    • F16252
    • 937082-81-0
    • DS-19143
    • AKOS027460648
    • CS-0095311
    • DB-108332
    • SCHEMBL283196
    • MDL: MFCD28975087
    • Inchi: 1S/C25H17Br/c26-20-16-14-19(15-17-20)25(18-8-2-1-3-9-18)23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17H
    • InChI Key: OOKRYIPMHLUQHU-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C2(C3C(=CC=CC=3)C3C2=CC=CC=3)C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 396.05100
  • Monoisotopic Mass: 396.05136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.4
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 1.363±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 151.0 to 155.0 deg-C
  • Boiling Point: 472.7±24.0°C at 760 mmHg
  • Flash Point: 230.8±17.3 °C
  • Solubility: Insuluble (1.6E-6 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 6.81220
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

9-(4-Bromophenyl)-9-phenyl-9H-fluorene Security Information

9-(4-Bromophenyl)-9-phenyl-9H-fluorene PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM255883-10g
9-(4-Bromophenyl)-9-phenyl-9H-fluorene
937082-81-0 95%+
10g
$155 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165951-1g
9-(4-Bromophenyl)-9-phenylfluorene
937082-81-0 98%
1g
¥39 2023-03-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165951-10g
9-(4-Bromophenyl)-9-phenylfluorene
937082-81-0 98%
10g
¥211.00 2024-04-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-EJ856-1g
9-(4-Bromophenyl)-9-phenylfluorene
937082-81-0 98%
1g
191.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B56620-5g
9-(4-Bromophenyl)-9-phenylfluorene
937082-81-0 97%
5g
¥130.0 2022-10-09
Alichem
A019108868-25g
9-(4-Bromophenyl)-9-phenyl-9H-fluorene
937082-81-0 97%
25g
$288.40 2023-08-31
Chemenu
CM255883-10g
9-(4-Bromophenyl)-9-phenyl-9H-fluorene
937082-81-0 95+%
10g
$155 2021-06-16
eNovation Chemicals LLC
Y1092544-50g
9-(4-Bromophenyl)-9-phenylfluorene
937082-81-0 95%
50g
$410 2024-07-28
abcr
AB482119-5 g
9-(4-Bromophenyl)-9-phenylfluorene; .
937082-81-0
5g
€104.20 2023-06-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165951-5g
9-(4-Bromophenyl)-9-phenylfluorene
937082-81-0 98%
5g
¥117.00 2024-04-24

9-(4-Bromophenyl)-9-phenyl-9H-fluorene Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ;  rt; 2.5 h, reflux
1.2 Solvents: Diethyl ether ;  rt; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  2 h, rt
1.4 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  1.5 h, 130 °C
Reference
Organometallic complex, and light-emitting element and display device using the organometallic complex
, United States, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt; 2.5 h, reflux
1.2 Solvents: Diethyl ether ;  rt; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  acidified; 2 h
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  1.5 h, 130 °C
Reference
Organic light-emitting components, organometallic complexes, light-emitting devices, electronic appliances, and lighting devices
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Diethyl ether ;  rt; heated; 2.5 h, reflux
1.2 Solvents: Diethyl ether ;  rt; heated; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid ;  heated; 1.5 h, 130 °C
Reference
Heterocyclic compound, light-emitting element, light-emitting device, electronic device, and lighting device
, United States, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  3 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Organic light-emitting elements for lighting apparatus, light-emitting apparatus, imaging device, and electronic devices, and biphenylfluorenylamine
, Japan, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ;  heated; 2.5 h, reflux
1.2 Solvents: Diethyl ether ;  reflux; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  2 h
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  1.5 h, 130 °C
Reference
Composite material, light-emitting element, light-emitting device, lighting device, electronic device, and fluorene derivative
, United States, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Diethyl ether ;  rt; 2.5 h, reflux
1.2 Solvents: Diethyl ether ;  rt; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  2 h, acidified, rt
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid ;  1.5 h, 130 °C
Reference
Organometallic complex, light-emitting element, light-emitting device, electronic device and lighting device
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ,  1,2-Dibromoethane
1.2 Solvents: Diethyl ether ;  rt; 9 h, reflux
1.3 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  1.5 h, 130 °C
Reference
Organometallic complex, light-emitting element, light-emitting device, electronic device, and lighting device
, United States, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium phosphite Solvents: Dimethylformamide ;  1 h, rt → 120 °C
Reference
Method for preparing substituted aryl fluorene and its derivatives
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Benzene ;  50 °C; 2 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Heterocyclic compounds for optoelectric devices and compositions for optoelectric devices and organic optoelectric devices and display devices using them
, European Patent Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ;  heated; 2.5 h, reflux
1.2 Solvents: Diethyl ether ;  rt; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  2 h, rt
1.4 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  1.5 h, 130 °C
Reference
Benzo[b]naphtho[1,2-d]furan compound as light-emitting materials for electroluminescent devices
, United States, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ;  rt; 2.5 h, reflux
1.2 Solvents: Diethyl ether ;  rt; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  2 h, acidified, rt
1.4 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  1.5 h, 130 °C
Reference
Carbazole derivatives
, United States, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ;  heated; 2.5 h, reflux
1.2 Solvents: Diethyl ether ;  rt; heated; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  2 h, acidified, rt
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  1.5 h, 130 °C
Reference
Organic light-emitting devices employing carbazole derivatives
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Diethyl ether ;  heated; 2.5 h, reflux
1.2 Solvents: Diethyl ether ;  reflux; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  2 h, acidified, rt
1.4 Reagents: Acetic acid ;  1.5 h, 130 °C
Reference
Light-emitting elements with multiple emitting layers and electron relay layers and displays and lighting devices and electronic devices using them
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ;  rt; 2.5 h, reflux
1.2 Solvents: Diethyl ether ;  rt; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  1.5 h, 130 °C
Reference
Fluorene derivative, light-emitting element, light-emitting device, electronic device, and lighting device
, European Patent Organization, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  rt; 30 min, rt
1.2 Reagents: Ethanol ,  Water
Reference
Fluorene-containing compounds and their application in OLEDs
, China, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrochloric acid ;  2 h, 130 °C
Reference
Preparation of fluorene derivatives as organic electroluminescence device materials
, Korea, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: tert-Butyldiphenylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  12 h, 100 °C
1.2 Reagents: Water
Reference
Palladium-Catalyzed Direct Arylation of C-H Bond To Construct Quaternary Carbon Centers: The Synthesis of Diarylfluorene
Cao, Xiao; Yang, Weidong; Liu, Chao; Wei, Fuliang; Wu, Kun; et al, Organic Letters, 2013, 15(12), 3102-3105

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Benzene ;  rt; 48 h, reflux
Reference
9,9-Diphenylfluorene derivatives and organic optoelectric devices using them and display devices using the optoelectric devices
, United States, , ,

9-(4-Bromophenyl)-9-phenyl-9H-fluorene Raw materials

9-(4-Bromophenyl)-9-phenyl-9H-fluorene Preparation Products

9-(4-Bromophenyl)-9-phenyl-9H-fluorene Suppliers

atkchemica
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(CAS:937082-81-0)9-(4-Bromophenyl)-9-phenyl-9H-fluorene
Order Number:CL11237
Stock Status:in Stock
Quantity:1g/5g/10g/100g
Purity:95%+
Pricing Information Last Updated:Wednesday, 27 November 2024 17:32
Price ($):discuss personally

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